molecular formula C5H4BrFN2O B3044721 2-Amino-5-bromo-4-fluoropyridin-3-ol CAS No. 1003710-78-8

2-Amino-5-bromo-4-fluoropyridin-3-ol

Cat. No.: B3044721
CAS No.: 1003710-78-8
M. Wt: 207 g/mol
InChI Key: ZFYFGNFGWVGBKM-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-fluoropyridin-3-ol (molecular formula: C₅H₄BrFN₂O) is a halogenated pyridine derivative with a hydroxyl group at position 3, amino group at position 2, bromine at position 5, and fluorine at position 2. It is characterized by high purity (97%) and is available in quantities ranging from 100 mg to 1 g for research applications . The compound’s unique substitution pattern makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

2-amino-5-bromo-4-fluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFGNFGWVGBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613856
Record name 2-Amino-5-bromo-4-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-78-8
Record name 2-Amino-5-bromo-4-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-fluoropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesFor instance, 2-bromo-5-fluoropyridine can be synthesized via ortho-lithiation followed by reaction with trimethylborate . The amino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-4-fluoropyridin-3-ol may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-fluoropyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Amino-5-bromo-4-fluoropyridin-3-ol has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
  • Drug Development : The compound's structural features allow it to serve as a scaffold for designing novel pharmaceuticals targeting specific biological pathways. The presence of fluorine enhances metabolic stability and bioavailability .

2. Agrochemical Applications

The compound is also explored in the field of agrochemicals:

  • Pesticide Development : Its unique chemical properties make it suitable for developing new pesticides with enhanced efficacy against pests while minimizing environmental impact. The incorporation of halogens like bromine and fluorine can improve the binding affinity to biological targets in pests .

3. Material Science

In material science, 2-Amino-5-bromo-4-fluoropyridin-3-ol is used for:

  • Synthesis of Functional Materials : The compound can be utilized as a building block for synthesizing advanced materials with specific electronic or optical properties due to its heterocyclic nature .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of 2-Amino-5-bromo-4-fluoropyridin-3-ol against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the amino and hydroxyl groups significantly influenced antibacterial activity, suggesting avenues for optimizing drug candidates .
  • Synthesis of Novel Agrochemicals : Research focused on synthesizing new agrochemical agents derived from 2-Amino-5-bromo-4-fluoropyridin-3-ol showed promising results in enhancing pest resistance while reducing toxicity to non-target organisms. This study highlighted the potential for developing safer agricultural practices using fluorinated compounds .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-fluoropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound’s differentiation from similar pyridine derivatives lies in the type, position, and electronic effects of substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Melting Point (°C) Key Features
2-Amino-5-bromo-4-fluoropyridin-3-ol C₅H₄BrFN₂O -OH (3), -NH₂ (2), -Br (5), -F (4) ~218.00* N/A High polarity due to -F and -OH
2-Amino-5-bromo-4-chloro-3-nitropyridine C₅H₃BrClN₃O₂ -NO₂ (3), -Cl (4), -Br (5), -NH₂ (2) ~283.35 N/A Electron-withdrawing -NO₂ group
5-Bromo-4-fluoropyridin-2-amine C₅H₅BrFN₂ -NH₂ (2), -Br (5), -F (4) ~205.01 N/A Lacks hydroxyl group at position 3
6-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ -CH₃ (2), -Br (3), -NH₂ (6) 187.05 80–82 Methyl group enhances lipophilicity
2-Amino-5-bromo-3-nitropyridine C₅H₄BrN₃O₂ -NO₂ (3), -Br (5), -NH₂ (2) 218.02 208–210 High mp due to nitro group

Impact of Substituents on Physicochemical Properties

  • Fluorine vs.
  • Nitro Group Effects: Compounds like 2-Amino-5-bromo-3-nitropyridine exhibit higher melting points (208–210°C) due to strong intermolecular interactions from the nitro group, whereas the target compound’s -OH and -F substituents likely reduce thermal stability .

Biological Activity

2-Amino-5-bromo-4-fluoropyridin-3-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-bromo-4-fluoropyridin-3-ol is C5_5H4_4BrFN2_2O, with a molecular weight of approximately 202.99 g/mol. The compound features a pyridine ring substituted with an amino group, a bromine atom at the 5-position, and a fluorine atom at the 4-position, along with a hydroxyl group at the 3-position. This unique structure allows for various chemical interactions, making it a candidate for enzyme inhibition and receptor modulation.

Enzyme Inhibition

Preliminary studies indicate that 2-Amino-5-bromo-4-fluoropyridin-3-ol may act as an enzyme inhibitor . Its structural characteristics suggest potential interactions with various biological targets, including enzymes involved in metabolic pathways. For example, it has been noted for its ability to inhibit specific isozymes of enzymes, which could be relevant in treating diseases linked to enzyme dysregulation .

Case Studies and Research Findings

  • Inhibitory Potency : In vitro studies have shown that compounds structurally similar to 2-Amino-5-bromo-4-fluoropyridin-3-ol exhibit IC50_{50} values ranging from 12.8 to 365 μM against various targets, including proteases involved in disease mechanisms like malaria and Alzheimer’s disease .
  • Mechanism of Action : The compound's mechanism involves binding to active sites of enzymes, thereby modulating their activity. This has been demonstrated through fluorescence-based assays where the binding affinity was confirmed by comparing the compound's activity against known inhibitors .
  • Virtual Screening Studies : Collaborative virtual screening efforts have identified potential hits from libraries containing imidazo[1,2-a]pyridine derivatives. These studies suggest that variations in substituents can significantly affect biological activity, highlighting the importance of structural modifications in developing effective inhibitors .

Synthesis Methods

The synthesis of 2-Amino-5-bromo-4-fluoropyridin-3-ol can be achieved through several methods:

  • Bromination and Fluorination : Starting from pyridinic precursors, bromination followed by fluorination under controlled conditions can yield the desired compound.
  • Hydroxylation : The introduction of the hydroxyl group can be performed through nucleophilic substitution reactions or via hydrolysis of corresponding halogenated derivatives.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarityKey Features
5-Bromo-6-fluoropyridin-3-amine209328-99-40.73Amino group at the 6-position; used in drug synthesis
2-Amino-5-bromo-4-fluoropyridin-3-ol 1003710-78-8 0.69 Contains an amino group; potential enzyme inhibitor
5-Bromo-3-fluoropyridine-2-carboxylic acid669066-91-50.71Carboxylic acid functionality; used in organometallic chemistry

This table illustrates how structural modifications influence biological activity and application potential across related compounds.

Future Directions

Ongoing research is necessary to elucidate the full range of biological activities associated with 2-Amino-5-bromo-4-fluoropyridin-3-ol. Future studies should focus on:

  • Detailed Mechanistic Studies : Investigating specific interactions at the molecular level to better understand how this compound affects enzyme activity.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in treating diseases linked to enzyme dysfunctions.
  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity for further pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromo-4-fluoropyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-4-fluoropyridin-3-ol

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